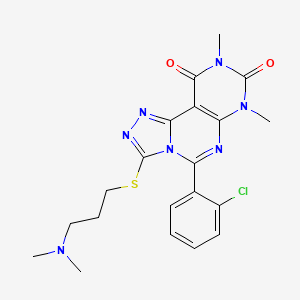![molecular formula C13H12N4OS B12623671 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-20-7](/img/structure/B12623671.png)
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with ethoxy and thiophenyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties make it a candidate for the development of new chemotherapeutic agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as an anticancer agent, it inhibits thymidylate synthase, an enzyme crucial for DNA biosynthesis . This inhibition disrupts DNA replication and cell division, leading to the death of cancer cells. The compound may also interact with other molecular targets, such as protein kinases, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with antitumor properties.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A compound with similar structural features and biological activities.
Uniqueness
4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. The presence of the ethoxy and thiophenyl groups enhances its ability to interact with molecular targets and increases its potential as an anticancer agent .
Properties
CAS No. |
917759-20-7 |
|---|---|
Molecular Formula |
C13H12N4OS |
Molecular Weight |
272.33 g/mol |
IUPAC Name |
4-ethoxy-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H12N4OS/c1-2-18-12-11-9(16-13(14)17-12)6-5-8(15-11)10-4-3-7-19-10/h3-7H,2H2,1H3,(H2,14,16,17) |
InChI Key |
AIYADNDDDGMGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CS3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)
![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
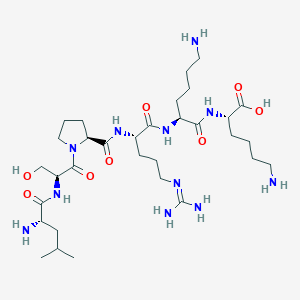
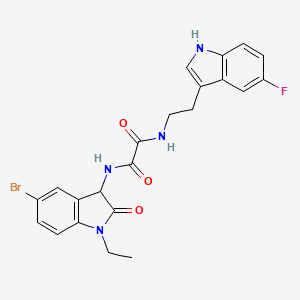

silane](/img/structure/B12623622.png)
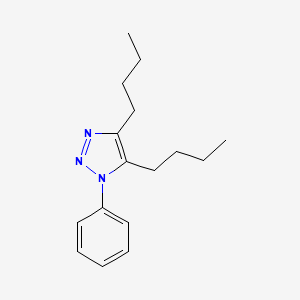
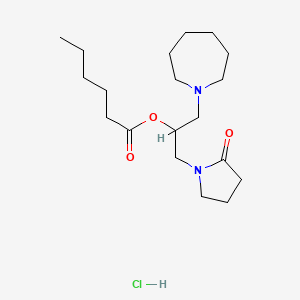
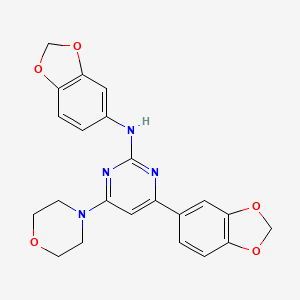

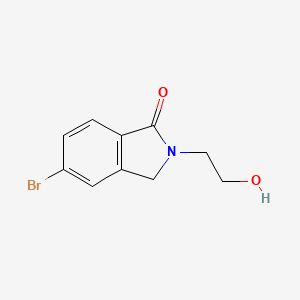
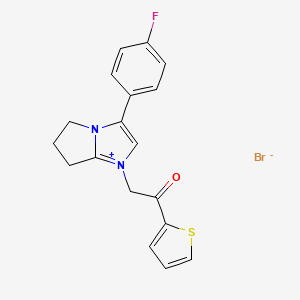
![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
